![molecular formula C11H15NO3 B4878068 3-methoxy-4-propoxybenzamide](/img/structure/B4878068.png)
3-methoxy-4-propoxybenzamide
Overview
Description
3-methoxy-4-propoxybenzamide (MPB) is a chemical compound that has been used in scientific research for several years. It is a member of the benzamide family and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Cell Division and Bacterial Inhibition : 3-Methoxybenzamide derivatives, closely related to 3-methoxy-4-propoxybenzamide, have been found to inhibit cell division in bacteria. A study demonstrated that this compound can inhibit cell division in Bacillus subtilis, causing filamentation and lysis of cells, pointing towards its potential use in antibacterial applications (Ohashi et al., 1999). Another research highlighted its role in inhibiting the bacterial cell division protein FtsZ, leading to the development of potent antistaphylococcal compounds (Haydon et al., 2010).
Cell Differentiation and Immunological Effects : 3-Methoxybenzamide has also been explored in the context of cell differentiation and immune response. A study found that it inhibits cell differentiation in vitro and can modulate the immune response in vivo, suggesting its potential in immunological research (Broomhead & Hudson, 1985).
Molecular Structure Analysis : The molecular structure of closely related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has been analyzed, providing insights into the influence of molecular interactions on its geometry. This kind of research is crucial in understanding the fundamental chemical properties of such compounds (Karabulut et al., 2014).
DNA Repair and Recombination : Research has shown that 3-Methoxybenzamide affects intrachromosomal homologous recombination in mammalian cells, increasing the recombination rate. This finding is significant in understanding DNA repair mechanisms and genetic studies (Waldman & Waldman, 1991).
- oxidative damage, suggesting a potential application in neuroprotection and treatment of neurodegenerative diseases (Hur et al., 2013).
- Antibacterial Agent Development : The substitution of terminal amide with 1H-1,2,3-triazole in 3-Methoxybenzamide derivatives has been explored for developing new antibacterial agents. This research demonstrates the potential of these compounds in creating novel antibacterial drugs with different action modes (Bi et al., 2018).
properties
IUPAC Name |
3-methoxy-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h4-5,7H,3,6H2,1-2H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRTVGGXOUPTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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